1-(2-thiazolyl)Cyclohexanol
Overview
Description
1-(2-thiazolyl)Cyclohexanol is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-thiazolyl)Cyclohexanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexanone with thioamide in the presence of a base can lead to the formation of the desired thiazole derivative . Another method involves the use of α-haloketones and thiourea, which undergo cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-thiazolyl)Cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(2-thiazolyl)Cyclohexanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-thiazolyl)Cyclohexanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar structure but without the cyclohexyl and hydroxy groups.
2-Aminothiazole: Contains an amino group at the 2-position, which imparts different chemical and biological properties.
Benzothiazole: A fused ring system that includes a benzene ring, offering distinct chemical reactivity and applications.
Uniqueness
1-(2-thiazolyl)Cyclohexanol is unique due to the presence of the cyclohexyl and hydroxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-9(4-2-1-3-5-9)8-10-6-7-12-8/h6-7,11H,1-5H2 |
InChI Key |
BOXJDMBKFGWYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CS2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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